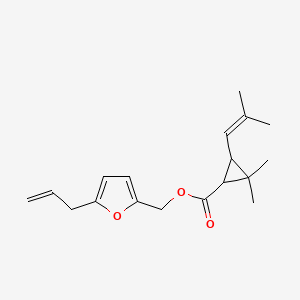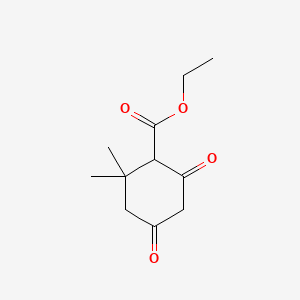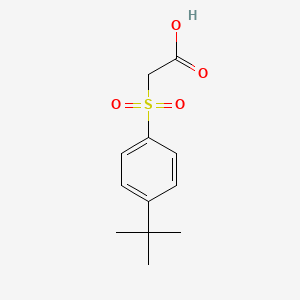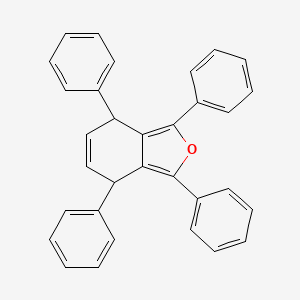
5-Allylfurfuryl chrysanthemate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allylfurfuryl chrysanthemate is a chemical compound that belongs to the class of chrysanthemic esters. These esters are known for their insecticidal properties and are often used in the formulation of pesticides. The compound is characterized by the presence of an allyl group attached to a furfuryl moiety, which is esterified with chrysanthemic acid. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allylfurfuryl chrysanthemate typically involves the esterification of 5-allylfurfuryl alcohol with chrysanthemoyl chloride. The reaction is carried out in the presence of an organic base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques such as gas chromatography to ensure the complete conversion of reactants to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Allylfurfuryl chrysanthemate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include furfuryl aldehyde, furfuryl alcohol, and various substituted derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Allylfurfuryl chrysanthemate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s insecticidal properties make it a subject of study in entomology and pest control.
Medicine: Research is ongoing into its potential use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the formulation of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Allylfurfuryl chrysanthemate primarily involves its interaction with the nervous system of insects. The compound targets the sodium channels in the nerve cells, leading to prolonged activation and eventual paralysis of the insect. This mode of action is similar to that of other chrysanthemic esters, making it effective as an insecticide .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Propargylfurfuryl chrysanthemate
- 5-Methylfurfuryl chrysanthemate
- 5-Ethylfurfuryl chrysanthemate
Uniqueness
5-Allylfurfuryl chrysanthemate is unique due to the presence of the allyl group, which imparts specific reactivity and biological activity. Compared to other similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
10597-73-6 |
|---|---|
Formule moléculaire |
C18H24O3 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(5-prop-2-enylfuran-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H24O3/c1-6-7-13-8-9-14(21-13)11-20-17(19)16-15(10-12(2)3)18(16,4)5/h6,8-10,15-16H,1,7,11H2,2-5H3 |
Clé InChI |
QVDCSEPAJNGCBF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(O2)CC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14168402.png)


![6-Hydrazinyl-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168414.png)




![1-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B14168448.png)

![9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)-](/img/structure/B14168460.png)
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-3-methylbenzenesulfonamide](/img/structure/B14168465.png)


